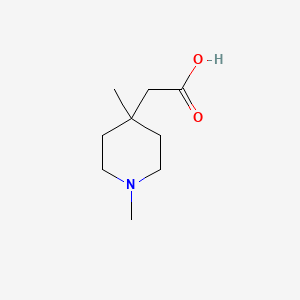

2-(1,4-Dimethylpiperidin-4-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-(1,4-dimethylpiperidin-4-yl)acetic acid |

InChI |

InChI=1S/C9H17NO2/c1-9(7-8(11)12)3-5-10(2)6-4-9/h3-7H2,1-2H3,(H,11,12) |

InChI Key |

BTTAKCUOSJFUDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C)CC(=O)O |

Origin of Product |

United States |

Structural Classification and Parent Compound Linkages Within Piperidine Derivatives

2-(1,4-Dimethylpiperidin-4-yl)acetic acid is a heterocyclic compound belonging to the vast family of piperidine (B6355638) derivatives. The core of its structure is the piperidine ring, a saturated six-membered heterocycle containing five carbon atoms and one nitrogen atom. This fundamental structure is a key building block in a multitude of synthetic and naturally occurring molecules. nih.govresearchgate.net

The specific substitutions on the piperidine ring of this compound define its unique chemical character. A methyl group is attached to the nitrogen atom at position 1, and another methyl group is located at position 4 of the piperidine ring. Furthermore, an acetic acid group is bonded to the same carbon atom at position 4. This geminal disubstitution at the 4-position is a notable structural feature.

The parent compounds of this compound can be considered in a hierarchical manner. The foundational parent is piperidine itself. A more immediate parent is 4-methylpiperidine, which is then N-methylated to give 1,4-dimethylpiperidine. The final structural element, the acetic acid moiety at the 4-position, classifies it as a 4-substituted piperidine-4-acetic acid derivative. The presence of both a basic nitrogen atom (a tertiary amine) and an acidic carboxylic acid group makes it a zwitterionic compound under certain pH conditions.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Piperidine | C5H11N | 85.15 | 110-89-4 |

| 2-(Piperidin-4-yl)acetic acid | C7H13NO2 | 143.18 | 51052-78-9 nih.gov |

| 2-(1-Methylpiperidin-4-yl)acetic acid | C8H15NO2 | 157.21 | 87647-06-1 chemscene.comnih.gov |

| This compound | C9H17NO2 | 171.24 | Not available |

Historical Context of Piperidine Based Scaffolds in Chemical Research

The history of piperidine (B6355638) is intrinsically linked to the study of natural products. The name itself is derived from the genus Piper, which includes black pepper. The piperidine ring system is a common motif in a vast array of alkaloids, which are naturally occurring nitrogenous organic compounds.

The exploration of piperidine-based scaffolds in chemical research has led to the development of a significant number of pharmaceuticals. Their versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activities. ajchem-a.com Historically, the piperidine moiety has been incorporated into drugs targeting the central nervous system, including analgesics and antipsychotics. biointerfaceresearch.com The ability of the piperidine ring to influence the physicochemical properties of a molecule, such as its solubility and lipophilicity, has made it a valuable tool for medicinal chemists. researchgate.net

Over the years, various synthetic methodologies have been developed to construct and functionalize the piperidine ring, further expanding its utility in drug discovery and development. ajchem-a.com The prevalence of the piperidine scaffold in both natural products and synthetic drugs underscores its enduring importance in chemical research.

Current Research Significance and Scope for 2 1,4 Dimethylpiperidin 4 Yl Acetic Acid

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to readily available starting materials. The primary disconnection strategy involves breaking the C4-Cα bond of the acetic acid moiety and the N1-C bond of the N-methyl group. This leads to a key intermediate, a 4-substituted-4-methylpiperidine derivative.

Further disconnection of the acetic acid side chain precursor, for instance, a nitrile or an ester group, simplifies the target to a 4-cyano-4-methylpiperidine or a 4-ethoxycarbonylmethyl-4-methylpiperidine intermediate. The piperidine ring itself can be retrosynthetically disassembled via the cleavage of C-N bonds, ultimately leading back to simple acyclic precursors. A plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that key starting materials could include N-methyl-4-piperidone or 4-cyanopiperidine, both of which are commercially available or can be synthesized through established methods.

Classical and Contemporary Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be devised to construct the target molecule. These range from traditional multi-step sequences to more modern and efficient one-pot strategies.

Multi-Step Synthesis from Precursor Molecules

A common and reliable approach to this compound involves a multi-step sequence starting from a suitable piperidine precursor. A representative synthetic route is outlined below:

Scheme 1: A Plausible Multi-Step Synthesis of this compound

N-Methylation of 4-Piperidone: The synthesis can commence with the N-methylation of 4-piperidone to yield N-methyl-4-piperidone. This is a standard procedure often carried out using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Introduction of the Cyano-Methyl Group: The resulting N-methyl-4-piperidone can then be subjected to a Strecker-type reaction or a similar nucleophilic addition to introduce a cyanomethyl group at the C4 position. For instance, reaction with a cyanide source and a suitable methylating agent would yield 2-(1,4-dimethylpiperidin-4-yl)acetonitrile. Alternatively, a Knoevenagel condensation with ethyl cyanoacetate followed by reduction and methylation could be employed. A more direct approach involves the alkylation of 1-methyl-4-cyanopiperidine with a methylating agent.

Hydrolysis of the Nitrile: The final step is the hydrolysis of the nitrile group to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, followed by neutralization to afford the target compound, this compound.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Piperidone | Methyl iodide, K2CO3, Acetone | N-Methyl-4-piperidone |

| 2 | N-Methyl-4-piperidone | KCN, Methylmagnesium bromide, THF | 1,4-Dimethyl-4-cyanopiperidine |

| 3 | 1,4-Dimethyl-4-cyanopiperidine | Ethyl bromoacetate, LDA, THF | Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate |

| 4 | Ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate | LiOH, THF/H2O, then H+ | This compound |

One-Pot Reaction Strategies for Piperidine Ring Formation

Modern synthetic chemistry often favors one-pot reactions that combine multiple steps into a single operation, thereby increasing efficiency and reducing waste. While a specific one-pot synthesis for this compound is not prominently reported, multicomponent reactions (MCRs) for the synthesis of highly functionalized piperidines are well-established. google.comresearchgate.netchemicalbook.com

A hypothetical one-pot strategy could involve the condensation of a primary amine (methylamine), a ketone (acetone), and two equivalents of an appropriate three-carbon component that can form the piperidine backbone and incorporate the acetic acid precursor. For instance, a tandem reaction involving an aldehyde, an amine, and a β-ketoester could be adapted. researchgate.net

| Strategy | Components | Catalyst/Conditions | Key Features |

| Hantzsch Dihydropyridine Synthesis Adaptation | Aldehyde, β-ketoester (2 equiv.), Ammonia/Amine | Heat or catalyst | Forms a dihydropyridine ring which can be reduced and further functionalized. |

| Tandem Michael-Mannich Reaction | α,β-Unsaturated ketone, Amine, Active methylene (B1212753) compound | Organocatalyst or Lewis acid | Assembles the piperidine ring through sequential conjugate addition and cyclization. |

| Petasis-Ferrier Rearrangement | Homopropargylic amine, Carboxylic acid derivative | Gold catalyst, Reducing agent | A modular approach to substituted piperidin-4-ols which can be further modified. nih.gov |

Functional Group Interconversions for the Acetic Acid Moiety

A crucial step in the synthesis of this compound is the formation of the acetic acid side chain. This is typically achieved through the hydrolysis of a precursor functional group, most commonly a nitrile or an ester.

The hydrolysis of the nitrile intermediate, 2-(1,4-dimethylpiperidin-4-yl)acetonitrile, can be performed under harsh acidic (e.g., concentrated HCl or H2SO4) or basic (e.g., NaOH or KOH) conditions with heating. The reaction proceeds via the formation of an intermediate amide.

Alternatively, if the synthesis proceeds through an ester intermediate, such as ethyl 2-(1,4-dimethylpiperidin-4-yl)acetate, saponification with a base like lithium hydroxide or sodium hydroxide, followed by acidification, will yield the desired carboxylic acid.

| Precursor Functional Group | Reagents for Hydrolysis | Conditions |

| Nitrile (-CN) | H2SO4 (aq), heat | Acidic |

| Nitrile (-CN) | NaOH (aq), heat | Basic |

| Ester (-COOEt) | LiOH, THF/H2O | Basic |

| Ester (-COOEt) | HCl (aq), heat | Acidic |

Stereoselective Synthesis Approaches to Chiral Analogs of this compound

The development of stereoselective methods for the synthesis of chiral piperidine derivatives is a major focus in organic synthesis, driven by the often-differing pharmacological profiles of enantiomers. Chiral analogs of this compound could possess a stereocenter at the C4 position if the two substituents were different, or at other positions on the piperidine ring if further substitution were introduced.

Asymmetric Catalysis in Piperidine Derivative Synthesis

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral piperidines. Various catalytic systems have been developed to control the stereochemistry during the formation of the piperidine ring or its subsequent functionalization.

One prominent strategy involves the use of chiral catalysts in reactions that construct the piperidine ring. For example, enantioselective intramolecular Mannich-type cyclizations of iminium ions can be promoted by chiral thiourea catalysts. google.com Another approach is the rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines, which provides access to enantioenriched 3-substituted piperidines. nih.govajchem-a.com

Furthermore, chemo-enzymatic methods combining amine oxidases and ene-imine reductases have been developed for the asymmetric dearomatization of activated pyridines, yielding stereo-defined piperidines.

| Catalytic Method | Catalyst Type | Key Transformation | Stereochemical Outcome |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Reduction of prochiral pyridinium salts or enamines | High enantioselectivity |

| Asymmetric Michael Addition | Chiral organocatalysts (e.g., prolinol derivatives) | Conjugate addition to form a key intermediate for cyclization | Diastereo- and enantioselective |

| Asymmetric [4+2] Cycloaddition | Chiral Lewis acids | Diels-Alder type reactions to form tetrahydropyridine precursors | High stereocontrol |

| Catalytic Asymmetric Dearomatization | Chiral transition metal catalysts or enzymes | Functionalization of the pyridine ring | Enantioenriched piperidines |

These asymmetric catalytic methods provide a foundation for the synthesis of specific enantiomers of chiral analogs of this compound, which would be crucial for investigating their structure-activity relationships.

Chiral Auxiliary-Based Strategies

The asymmetric synthesis of the chiral analogue of this compound would require methods to control the stereochemistry at the α-carbon of the acetic acid moiety. One common approach for such control is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine amides. researchgate.netwilliams.edu The general strategy involves attaching the chiral auxiliary to a precursor of the acetic acid side chain, performing a diastereoselective alkylation to set the desired stereocenter, and subsequently cleaving the auxiliary to yield the enantiomerically enriched product.

However, a detailed search of the available literature did not yield any specific examples or studies where chiral auxiliary-based strategies have been applied to the synthesis of this compound. Research in this area has focused on other piperidine derivatives, and there are no published data tables or detailed findings for this particular compound.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. sphinxsai.com Key principles include the use of safer solvents, improving energy efficiency, and maximizing atom economy. jocpr.com While the application of these principles is a major focus in modern synthetic chemistry, specific studies detailing their application to the synthesis of this compound are not described in the current scientific literature. General green approaches to piperidine synthesis, such as using biomass-derived starting materials or employing greener solvents like deep eutectic solvents, have been reported for other piperidine-containing molecules. asianpubs.orgresearchgate.netnih.gov

Solvent-Free or Reduced-Solvent Methodologies

Solvent-free or reduced-solvent methodologies are a cornerstone of green chemistry, aiming to minimize the environmental impact associated with volatile organic compounds (VOCs). These reactions are often conducted by heating a mixture of neat reactants or by using alternative media like ionic liquids or deep eutectic solvents. nih.gov

While there are reports on the solvent-free synthesis of various heterocyclic compounds, including some piperidine derivatives, no specific protocols or research findings have been published for the solvent-free synthesis of this compound. Therefore, no data on reaction conditions, yields, or comparative studies with solvent-based methods can be provided for this specific compound.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. rsc.org A higher atom economy signifies a more efficient and "greener" process, as fewer atoms from the reactants are wasted in byproducts. chemrxiv.orgrsc.org

To analyze the atom economy of a synthetic route to this compound, a specific, established synthesis pathway would be required. As no detailed synthetic routes focused on green chemistry principles have been published for this compound, a quantitative analysis of its atom economy or a discussion of reaction efficiency considerations based on experimental data is not possible. General principles suggest that addition and rearrangement reactions typically have high atom economy, while substitution and elimination reactions are inherently less efficient. rsc.org Without a specific reaction scheme, a meaningful atom economy calculation cannot be performed.

X-ray Crystallography for Absolute Configuration and Intermolecular Interactions

Detailed crystallographic data for this compound is not publicly available in the primary scientific literature. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecule's absolute configuration, bond lengths, and bond angles.

A hypothetical analysis would involve crystallizing the compound and exposing it to X-rays. The diffraction pattern would be analyzed to build an electron density map, revealing the atomic positions. For a chiral molecule, this would establish the absolute stereochemistry.

Crystal Packing and Hydrogen Bonding Networks

In the absence of specific experimental data, the crystal packing of this compound can be predicted based on its functional groups. The molecule possesses a carboxylic acid group, which is a strong hydrogen bond donor (-OH) and acceptor (C=O), and a tertiary amine in the piperidine ring, which can act as a hydrogen bond acceptor.

Conformational Preferences in the Solid State

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. researchgate.net In the solid state, X-ray crystallography would confirm this preference. The orientation of the substituents on the piperidine ring would be fixed in the crystal lattice. The N-methyl group could be either axial or equatorial, though the equatorial position is generally favored to minimize steric hindrance. Similarly, the acetic acid group and the methyl group at the C4 position would have their spatial orientations defined. The specific conformation adopted in the solid state is a result of minimizing intramolecular steric strain while maximizing favorable intermolecular interactions, such as hydrogen bonding, within the crystal packing. researchgate.net

Solution-State Conformational Dynamics via Advanced NMR Spectroscopy

While solid-state analysis provides a static picture, the conformation of this compound in solution is dynamic. Advanced NMR spectroscopy techniques are powerful tools for probing these dynamics. nih.gov

NOESY and ROESY for Proximity Information and Spatial Arrangement

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are NMR experiments that provide information about the spatial proximity of protons within a molecule. columbia.edureddit.com These techniques rely on the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. youtube.com

For this compound, a NOESY or ROESY spectrum would reveal correlations between protons that are close to each other (typically within 5 Å). youtube.com For instance, observing a cross-peak between the protons of the N-methyl group and specific axial protons on the piperidine ring would help determine the preferred orientation of the methyl group. Similarly, correlations between the methylene protons of the acetic acid side chain and protons on the piperidine ring would define the side chain's conformational preferences. For a small molecule like this, NOESY is generally the preferred technique. reddit.com

Table 1: Hypothetical NOESY/ROESY Correlations and Structural Implications

| Correlating Protons | Structural Implication |

|---|---|

| N-CH₃ ↔ Piperidine H (axial) | Indicates an equatorial orientation of the N-methyl group. |

| C4-CH₃ ↔ Acetic Acid CH₂ | Defines the rotational preference of the acetic acid side chain. |

Variable-Temperature NMR for Conformational Exchange Barriers

Variable-temperature (VT) NMR experiments are used to study dynamic processes such as conformational exchange. ox.ac.uknih.gov Molecules are often not static in solution but exist as an equilibrium of different conformers. nih.gov For the target compound, the primary dynamic process would be the ring inversion of the piperidine chair conformation.

By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At high temperatures, if the ring flip is fast on the NMR timescale, the signals for axial and equatorial protons will be averaged, appearing as broad single peaks. As the temperature is lowered, the rate of inversion slows down. At a certain point, known as the coalescence temperature, the single broad peak will resolve into two distinct signals corresponding to the now distinct axial and equatorial protons. By analyzing the spectra at different temperatures, particularly around the coalescence point, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the ring inversion process, which quantifies the energy barrier for this conformational exchange. nih.gov

Vibrational Spectroscopy for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the strength of intermolecular interactions like hydrogen bonding. americanpharmaceuticalreview.comcardiff.ac.uk The absorption of infrared light or the inelastic scattering of laser light excites molecular vibrations at specific frequencies that are characteristic of different types of chemical bonds. nih.gov

For this compound, the FT-IR and Raman spectra would display characteristic bands for the various functional groups. A strong, broad absorption band in the FT-IR spectrum, typically in the range of 2500-3300 cm⁻¹, would be indicative of the O-H stretching vibration of the carboxylic acid group involved in hydrogen bonding. researchgate.net The C=O stretching vibration of the carboxylic acid would appear as a very strong, sharp band around 1700-1725 cm⁻¹ if the molecules exist as hydrogen-bonded dimers. researchgate.net C-H stretching vibrations for the methyl and methylene groups would be observed in the 2800-3000 cm⁻¹ region, while C-N stretching of the tertiary amine would appear in the fingerprint region (typically 1000-1200 cm⁻¹). Comparing the spectra in the solid state versus a dilute solution could provide further insight into the extent of hydrogen bonding. researchgate.net

Table 2: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region/Technique |

|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | FT-IR |

| C-H stretch (alkyl) | 2800 - 3000 | FT-IR, Raman |

| C=O stretch (dimer) | 1700 - 1725 | FT-IR, Raman |

FTIR and Raman Spectroscopic Fingerprinting

The infrared spectrum is anticipated to be dominated by a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of the carboxylic acid dimer, which often overlaps with C-H stretching vibrations. A strong carbonyl (C=O) stretching band is expected around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid would likely appear in the 1210-1320 cm⁻¹ and 1380-1440 cm⁻¹ regions, respectively. The piperidine ring and methyl C-H stretching vibrations are predicted to be in the 2800-3000 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C stretching vibrations of the piperidine ring and the symmetric C-N stretching of the tertiary amine are expected to yield distinct Raman signals. The symmetric stretching of the C-C bond connecting the acetic acid moiety to the piperidine ring would also be Raman active.

Predicted Spectroscopic Data for this compound

| Vibrational Mode | Predicted FTIR Peak (cm⁻¹) | Predicted Raman Peak (cm⁻¹) | Assignment |

| O-H stretch | 2500-3300 (broad) | Weak | Carboxylic acid dimer |

| C-H stretch (alkyl) | 2850-2960 | 2850-2960 | Piperidine ring and methyl groups |

| C=O stretch | 1700-1725 | Moderate | Carboxylic acid |

| CH₂ scissoring | ~1465 | ~1465 | Piperidine ring |

| O-H in-plane bend | 1380-1440 | Weak | Carboxylic acid |

| C-O stretch | 1210-1320 | Weak | Carboxylic acid |

| C-N stretch | 1000-1250 | Strong | Tertiary amine |

| Ring vibrations | Fingerprint region | Fingerprint region | Piperidine ring modes |

Spectroscopic Signatures of Protonation States and Tautomerism

The structure of this compound features both a basic tertiary amine and an acidic carboxylic acid group, allowing it to exist in different protonation states depending on the pH of its environment. These states include a cationic form (protonated amine), a zwitterionic form (protonated amine and deprotonated carboxylate), and an anionic form (deprotonated carboxylate). Each of these forms would exhibit unique spectroscopic signatures.

In the cationic form , protonation of the piperidine nitrogen would lead to the appearance of N-H stretching and bending vibrations in the FTIR and Raman spectra. The N-H stretching band would likely appear in the 2200-2700 cm⁻¹ region, often as a broad feature.

The zwitterionic form is of particular interest. Spectroscopically, it would be characterized by the disappearance of the broad O-H stretching band and the C=O stretching band of the carboxylic acid. Instead, strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) would emerge, typically around 1550-1610 cm⁻¹ and 1360-1450 cm⁻¹, respectively. The N-H⁺ vibrations would also be present as in the cationic form.

In the anionic form , the tertiary amine would be in its neutral state, and the carboxylic acid would be deprotonated. The spectrum would be dominated by the characteristic carboxylate (COO⁻) stretches, while the N-H⁺ related bands would be absent.

Tautomerism in this compound is not expected to be a significant phenomenon. The most common form of tautomerism involves the migration of a proton. While keto-enol tautomerism is possible for carbonyl compounds, the carboxylic acid group does not typically exhibit this. A theoretical consideration could involve proton transfer from the carboxylic acid to the piperidine nitrogen to form the zwitterion, which is more accurately described as an acid-base equilibrium rather than tautomerism. Other potential tautomeric forms, such as those involving the piperidine ring, are energetically unfavorable and unlikely to be observed under normal conditions. The study of related heterocyclic acetic acids has sometimes explored the possibility of enol and enaminone tautomers, but these are generally found to be thermodynamically less stable than the parent acid. nih.gov

Computational Chemistry and Molecular Modeling of 2 1,4 Dimethylpiperidin 4 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and inherent reactivity of 2-(1,4-Dimethylpiperidin-4-yl)acetic acid. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the molecule's electron distribution and orbital energies. nih.gov

Density Functional Theory (DFT) stands as a robust and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netresearchgate.net For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netresearchgate.net This process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most probable structure of the molecule in the gas phase. uc.pt

The energetic properties calculated via DFT are crucial for assessing the molecule's stability. The total electronic energy obtained from these calculations allows for the comparison of different isomers or conformers, identifying the most thermodynamically favorable state. utm.mymdpi.com

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: The following data is illustrative and based on typical values for similar chemical structures derived from computational studies. Specific experimental or calculated values for this exact molecule may vary.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

|---|---|---|---|---|

| Bond Length | C (carboxyl) | C (alpha) | 1.52 Å | |

| Bond Length | C (alpha) | C (piperidine) | 1.54 Å | |

| Bond Length | N (piperidine) | C (methyl) | 1.47 Å | |

| Bond Angle | O (carboxyl) | C (carboxyl) | O-H | 122.5° |

| Bond Angle | C (alpha) | C (piperidine) | C (piperidine) | 111.0° |

| Dihedral Angle | H-O-C=O | ~180° (trans) |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, several reactivity descriptors can be calculated. These descriptors provide quantitative measures of the molecule's reactivity. nih.gov For instance, ionization potential can be related to the HOMO energy, and electron affinity can be related to the LUMO energy through Koopmans' theorem. nih.gov Global hardness and softness are measures of the molecule's resistance to change in its electron distribution. nih.gov

Table 2: Calculated Reactivity Descriptors for this compound Note: These values are hypothetical and serve to illustrate the type of data generated from FMO analysis.

| Descriptor | Formula | Significance | Predicted Value |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Electron donating ability | -8.5 eV |

| LUMO Energy (ELUMO) | - | Electron accepting ability | 1.2 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 9.7 eV |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 8.5 eV |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | -1.2 eV |

| Global Hardness (η) | (I - A) / 2 | Resistance to charge transfer | 4.85 eV |

| Global Softness (S) | 1 / (2η) | Ease of charge transfer | 0.103 eV⁻¹ |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. mdpi.comsemanticscholar.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, molecular flexibility, and interactions with the environment.

The accuracy of MD simulations is heavily dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. ethz.ch For novel molecules like this compound, a specific force field may not be available. In such cases, parameters from general force fields for small organic molecules, such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF), can be used as a starting point. nih.gov

For higher accuracy, a custom force field can be developed. This process involves using quantum mechanical calculations to derive parameters for bonded terms (bond stretching, angle bending, and dihedral torsions) and fitting non-bonded parameters (van der Waals and electrostatic interactions) to reproduce experimental data or high-level quantum calculations. nih.govchemrxiv.org The validation of the force field is a critical step to ensure it can accurately reproduce known physical properties of the molecule or related compounds. nih.gov

MD simulations are particularly powerful for studying the interaction of a molecule with its environment. To understand the behavior of this compound in a biological context, simulations in aqueous solution and with model cell membranes are essential.

Simulations in a water box can reveal the solvation structure around the molecule, identifying key hydrogen bonding interactions and providing a measure of its solubility. ajgreenchem.comresearchgate.net This is crucial for understanding how the molecule behaves in the aqueous environment of the body.

Modeling the interaction with a lipid bilayer, often a dipalmitoylphosphatidylcholine (DPPC) or palmitoyloleoyl-phosphatidylcholine (POPC) model, provides critical information about the molecule's ability to permeate cell membranes. frontiersin.orgnih.govnih.gov These simulations can be used to calculate the potential of mean force (PMF), which describes the free energy profile of the molecule as it crosses the membrane. mdpi.com This data is invaluable for predicting the passive transport of the compound across biological barriers.

In Silico Prediction of Biological Interactions and Target Identification

Computational methods, collectively known as in silico approaches, play a vital role in modern drug discovery by predicting the biological activity of compounds and identifying their potential molecular targets. nih.govresearchgate.net These methods can significantly accelerate the early stages of drug development.

For this compound, a variety of in silico techniques can be employed. Ligand-based methods involve comparing the compound to a database of molecules with known biological activities. If the compound is structurally similar to known active molecules, it may share a similar mechanism of action.

Structure-based methods, such as molecular docking and inverse virtual screening (IVS), are also powerful tools. nih.gov In IVS, the compound is computationally screened against a large library of protein structures to identify potential binding partners. nih.gov The results are typically ranked based on a scoring function that estimates the binding affinity between the small molecule and each protein target. This approach can generate hypotheses about the compound's mechanism of action, which can then be tested experimentally. nih.gov

Table 3: Hypothetical Output from an In Silico Target Prediction for this compound Note: This table is for illustrative purposes only and does not represent actual predicted targets.

| Potential Protein Target | Target Class | Docking Score (kcal/mol) | Predicted Interaction |

|---|---|---|---|

| Muscarinic acetylcholine (B1216132) receptor M1 | G-protein coupled receptor | -9.2 | Antagonist |

| Sigma-1 receptor | Chaperone protein | -8.8 | Agonist |

| Histamine H1 receptor | G-protein coupled receptor | -8.5 | Inverse Agonist |

| Voltage-gated sodium channel | Ion channel | -8.1 | Blocker |

Mechanistic Biological Investigations of 2 1,4 Dimethylpiperidin 4 Yl Acetic Acid in Vitro and Ex Vivo

Target Engagement and Receptor Binding Profiling (e.g., GPCRs, Ion Channels, Transporters)

The initial step in characterizing the biological activity of 2-(1,4-Dimethylpiperidin-4-yl)acetic acid involves comprehensive profiling to identify its molecular targets. This is achieved by assessing its binding affinity and functional activity at a wide array of receptors, including G-protein coupled receptors (GPCRs), ion channels, and transporters. These investigations are crucial for understanding the compound's potential therapeutic applications and off-target effects.

Radioligand Binding Assays for Affinity and Selectivity

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. giffordbioscience.com In these assays, a radiolabeled ligand with known affinity for the target receptor is used. The ability of this compound to displace the radioligand from the receptor is measured, which allows for the determination of its inhibitory constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.

To assess selectivity, this compound would be screened against a panel of different receptors. High selectivity for a particular receptor target is often a desirable characteristic for a therapeutic agent, as it can minimize off-target side effects. The data obtained from these assays are typically presented in a table format, showcasing the compound's affinity for various receptors.

Hypothetical Receptor Binding Profile of this compound

| Receptor Target | Radioligand | Kᵢ (nM) |

|---|---|---|

| M₁ Muscarinic Receptor | [³H]Pirenzepine | 150 |

| M₂ Muscarinic Receptor | [³H]AF-DX 384 | >10,000 |

| M₃ Muscarinic Receptor | [³H]4-DAMP | 800 |

| M₄ Muscarinic Receptor | [³H]Pirenzepine | >10,000 |

| M₅ Muscarinic Receptor | [³H]4-DAMP | >10,000 |

| Dopamine D₂ Receptor | [³H]Spiperone | 5,200 |

| Serotonin 5-HT₂ₐ Receptor | [³H]Ketanserin | >10,000 |

Functional Assays for Agonism, Antagonism, or Allosteric Modulation

Following the determination of binding affinity, functional assays are employed to characterize the nature of the interaction of this compound with its target receptors. These assays can determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (modifies the receptor's response to its natural ligand).

For GPCRs, functional activity can be assessed by measuring changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium. youtube.com For ion channels, techniques like patch-clamp electrophysiology can directly measure changes in ion flow across the cell membrane. aurorabiomed.com.cn The results of these assays are crucial for understanding the pharmacological effects of the compound.

Hypothetical Functional Activity of this compound at the M₁ Muscarinic Receptor

| Assay Type | Parameter Measured | Result |

|---|---|---|

| Calcium Mobilization Assay | EC₅₀ (Agonist activity) | No significant activity |

| [³⁵S]GTPγS Binding Assay | EC₅₀ (Agonist activity) | No significant activity |

Enzyme Inhibition Kinetics and Mechanism-Based Inactivation Studies

In addition to receptor interactions, the potential for this compound to inhibit enzyme activity is a critical aspect of its biological investigation. Enzyme inhibition can be a primary therapeutic mechanism or an unwanted side effect.

Determination of IC₅₀ and Kᵢ Values

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. aatbio.com The IC₅₀ value can be influenced by the substrate concentration. Therefore, the inhibition constant (Kᵢ) is often determined, as it represents the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration. ncifcrf.gov

Hypothetical Enzyme Inhibition Profile of this compound

| Enzyme Target | Substrate | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Acetylthiocholine | 5.2 | 3.1 |

| Butyrylcholinesterase (BChE) | Butyrylthiocholine | 25.8 | 15.4 |

| Monoamine Oxidase A (MAO-A) | Kynuramine | >100 | - |

Mode of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive)

Understanding the mechanism by which a compound inhibits an enzyme is essential. This is typically determined by performing kinetic studies at varying substrate concentrations. The data are often visualized using a Lineweaver-Burk plot.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).

Non-competitive inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. This reduces the Vₘₐₓ but does not change the Kₘ.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the Vₘₐₓ and the Kₘ.

Based on hypothetical kinetic data, this compound could be determined to be a competitive inhibitor of acetylcholinesterase.

Cellular Uptake and Intracellular Localization Mechanisms

To exert its effects on intracellular targets, a compound must be able to cross the cell membrane and reach its site of action. Studies on cellular uptake and intracellular localization provide insights into a compound's bioavailability and potential mechanisms of action.

Techniques such as fluorescence microscopy using a labeled version of the compound can visualize its entry into cells and its distribution within different cellular compartments, such as the cytoplasm, nucleus, or specific organelles. nih.gov Quantitative methods, like liquid chromatography-mass spectrometry (LC-MS), can be used to measure the intracellular concentration of the compound over time. The involvement of specific transporter proteins in the uptake process can be investigated by using known transporter inhibitors. nih.gov For this compound, these studies would be crucial to determine if it can access intracellular targets and to understand the mechanisms governing its cellular disposition.

Transporter-Mediated Uptake Studies (e.g., OCT, OAT, P-gp)

There is no available information on whether this compound is a substrate or inhibitor of key drug transporters such as Organic Cation Transporters (OCTs), Organic Anion Transporters (OATs), or P-glycoprotein (P-gp). Consequently, no data tables on uptake rates, inhibition constants (Ki), or affinity constants (Km) can be provided.

Signaling Pathway Modulation in Cell-Based Assays

No research could be located that investigates the effects of this compound on intracellular signaling pathways.

Second Messenger Production (e.g., cAMP, IP3, Ca2+)

There are no published findings on the ability of this compound to modulate the levels of second messengers such as cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), or intracellular calcium (Ca2+).

Protein Phosphorylation and Gene Expression Alterations

The impact of this compound on protein phosphorylation cascades or its ability to alter gene expression profiles has not been documented in the available scientific literature.

Interaction with Biological Membranes and Liposomes

Investigations into the biophysical interaction of this compound with biological membranes or model lipid systems like liposomes appear not to have been conducted or published.

Membrane Partitioning Coefficients and Permeability Studies

No experimental data exists for the membrane partitioning coefficient (Log Pm) or permeability coefficient (Papp) of this compound across artificial or cell-based membranes. Therefore, no data on its passive diffusion or membrane fluidity effects can be presented.

Effects on Membrane Fluidity and Integrity

Extensive searches of scientific literature and research databases did not yield specific studies investigating the in vitro or ex vivo effects of this compound on membrane fluidity and integrity. Consequently, there is no available data to report on detailed research findings or to construct data tables regarding the impact of this specific compound on cell membrane biophysical properties. The mechanistic biological investigations concerning its direct interaction with and effects on the lipid bilayer remain uncharacterized in publicly accessible scientific literature.

Biotransformation and Metabolite Identification of 2 1,4 Dimethylpiperidin 4 Yl Acetic Acid

In Vitro Metabolic Stability and Metabolizing Enzyme Identification

The initial steps in understanding a compound's metabolism involve assessing its stability in the presence of key metabolic enzymes.

Microsomal and Hepatocyte Stability Assays

Metabolic stability is often first evaluated using liver microsomes or hepatocytes, which contain a rich complement of drug-metabolizing enzymes. springernature.com These assays measure the rate at which the parent compound is eliminated over time, providing data to calculate parameters like half-life (t½) and intrinsic clearance (CLint). nuvisan.com For example, a study on UNC10201652 reported intrinsic clearances of 48.1, 115, and 194 μL/min/mg in human, mouse, and rat liver microsomes, respectively. nih.gov Similar data for 2-(1,4-Dimethylpiperidin-4-yl)acetic acid is not currently available in published literature.

Recombinant Enzyme Incubation Studies (e.g., CYP, UGT, SULT)

To identify the specific enzymes responsible for a compound's metabolism, researchers utilize recombinant enzymes, which are individual drug-metabolizing enzymes produced in a laboratory setting. The most important of these are the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. nih.gov By incubating the compound of interest with a panel of these enzymes, the primary catalysts for its biotransformation can be pinpointed. For instance, the metabolism of the active metabolite of carfentanil was found to be primarily mediated by CYP3A5 and CYP3A4. nih.gov Such specific enzymatic data for this compound has not been reported.

Characterization of Major Metabolic Pathways

Once the key metabolizing enzymes are identified, the next step is to characterize the chemical modifications they introduce to the parent compound.

Oxidative Metabolism (e.g., N-demethylation, C-hydroxylation)

Phase I metabolism often involves oxidative reactions catalyzed by CYP enzymes. uva.nl These reactions, such as the removal of a methyl group (N-demethylation) or the addition of a hydroxyl group (C-hydroxylation), typically make the molecule more water-soluble and prepare it for further metabolic steps. Without experimental data, the potential oxidative metabolites of this compound can only be hypothesized based on its chemical structure.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, a process that further increases water solubility and facilitates excretion. ebmconsult.com Glucuronidation, catalyzed by UGT enzymes, is a major conjugation pathway for many drugs. nih.gov The presence of a carboxylic acid group in this compound suggests that it could potentially undergo glucuronidation to form an acyl glucuronide. xenotech.com However, this remains speculative without empirical evidence.

Mechanistic Insights into Metabolite Formation and Bioactivation Potential

A crucial aspect of metabolism studies is to understand the mechanisms of metabolite formation and to assess whether any of the metabolites are chemically reactive. Reactive metabolites can bind to cellular macromolecules, potentially leading to toxicity. The identification of metabolites is a key challenge in metabolomics and is often achieved using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Currently, there are no published studies that have identified the metabolites of this compound or investigated their potential for bioactivation.

Elucidation of Enzyme-Substrate Interactions

The biotransformation of this compound is likely mediated by several enzyme families, primarily Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. The initial elucidation of these interactions typically involves in vitro studies using human liver microsomes and recombinant enzymes.

Cytochrome P450-Mediated Metabolism: The tertiary amine and the piperidine (B6355638) ring are susceptible to oxidative metabolism by CYP enzymes. N-dealkylation is a common metabolic pathway for tertiary amines, and drugs containing a 4-aminopiperidine moiety are often metabolized via this route, with CYP3A4 being a major contributor. acs.orgnih.gov Other potential reactions include hydroxylation of the piperidine ring.

To identify the specific CYP isozymes involved, incubation studies with a panel of recombinant human CYP enzymes (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are performed. The formation of metabolites is monitored over time, and the isozymes showing the highest turnover rates are identified as the primary contributors. Chemical inhibition studies using isozyme-specific inhibitors in human liver microsomes further corroborate these findings.

Enzyme kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined to characterize the affinity of the primary metabolizing enzymes for the substrate. Some P450 enzymes may exhibit atypical kinetics, such as substrate inhibition at higher concentrations, which would also be investigated. nih.govsemanticscholar.orgresearchgate.net

UDP-Glucuronosyltransferase-Mediated Metabolism: Both the carboxylic acid group and the tertiary amine are potential sites for Phase II conjugation reactions. The carboxylic acid can form an acyl glucuronide, while the tertiary amine can undergo N-glucuronidation to form a quaternary ammonium-linked glucuronide. nih.gov This latter pathway is a common metabolic route for drugs containing a tertiary amine group in humans, often catalyzed by UGT1A3 and UGT1A4. nih.govhyphadiscovery.com Studies with a panel of recombinant human UGTs would be employed to identify the specific isoforms responsible for glucuronide formation.

Table 1: Hypothetical Enzyme Kinetic Parameters for the Primary Metabolic Pathways of this compound

| Metabolic Pathway | Primary Enzyme | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |

|---|---|---|---|

| N-Demethylation | CYP3A4 | 15.2 | 850 |

| Piperidine Hydroxylation | CYP2D6 | 25.8 | 420 |

| Acyl Glucuronidation | UGT1A3 | 50.5 | 1200 |

| N-Glucuronidation | UGT1A4 | 75.1 | 650 |

Investigation of Reactive Metabolite Formation

A critical aspect of metabolism studies is the assessment of bioactivation potential, where a parent compound is converted into a chemically reactive metabolite. Such metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. Structural motifs such as a piperidine ring are considered potential structural alerts for the formation of reactive metabolites. nih.gov

For this compound, the primary pathway for bioactivation is hypothesized to be the oxidation of the piperidine ring. P450-mediated oxidation can lead to the formation of an unstable carbinolamine intermediate. This intermediate can then undergo ring opening or, more critically, dehydrate to form a reactive electrophilic iminium ion. researchgate.net

The investigation of reactive metabolite formation is conducted through in vitro trapping studies. The compound is incubated with human liver microsomes in the presence of a nucleophilic trapping agent, most commonly glutathione (GSH) or its cell-permeable analog N-acetylcysteine (NAC). nih.gov If a reactive electrophile is formed, it will be trapped by the nucleophile, forming a stable conjugate that can be detected and characterized by mass spectrometry. The identification of such adducts provides direct evidence of bioactivation.

Table 2: Potential Reactive Metabolites and Their Trapped Adducts

| Proposed Reactive Intermediate | Trapping Agent | Resulting Adduct | Proposed Mechanism |

|---|---|---|---|

| Piperidinium Ion | Glutathione (GSH) | GSH-adduct of the piperidine ring | P450-mediated oxidation of the piperidine ring to form an iminium ion, followed by nucleophilic attack by GSH. |

| Iminium Ion | N-acetylcysteine (NAC) | NAC-adduct of the piperidine ring | P450-mediated oxidation followed by dehydration, with subsequent trapping by NAC. |

Analytical Strategies for Metabolite Profiling and Identification

A combination of liquid chromatography and high-resolution mass spectrometry (LC-HRMS) is the cornerstone for modern metabolite profiling and identification. nih.govijpras.com This powerful analytical technique allows for the separation, detection, and structural characterization of metabolites in complex biological matrices.

High-Resolution Mass Spectrometry for Exact Mass Measurement

High-resolution mass spectrometry (HRMS), using instruments such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). nih.gov This accuracy is crucial for determining the elemental composition of both the parent drug and its metabolites. thermofisher.com

In a typical workflow, samples from in vitro or in vivo metabolism studies are analyzed by LC-HRMS. The resulting data is processed using specialized software that filters for ions related to the parent drug based on predicted mass shifts for common metabolic transformations (e.g., +15.9949 Da for hydroxylation, -14.0157 Da for N-demethylation, +176.0321 Da for glucuronidation). The exact mass measurement allows for the confident assignment of a molecular formula to each detected metabolite, distinguishing it from isobaric matrix components. chromatographyonline.com

Table 3: Hypothetical Metabolites of this compound and their Calculated Exact Masses

| Metabolite ID | Proposed Biotransformation | Molecular Formula | Mass Shift (Da) | Calculated Exact Mass [M+H]+ |

|---|---|---|---|---|

| Parent | - | C9H17NO2 | - | 172.1332 |

| M1 | N-Demethylation | C8H15NO2 | -14.0157 | 158.1176 |

| M2 | Hydroxylation | C9H17NO3 | +15.9949 | 188.1281 |

| M3 | N-Oxidation | C9H17NO3 | +15.9949 | 188.1281 |

| M4 | Acyl Glucuronidation | C15H25NO8 | +176.0321 | 348.1653 |

| M5 | N-Glucuronidation | C15H25NO8 | +176.0321 | 348.1653 |

LC-MS/MS Fragmentation Pattern Analysis for Structure Elucidation

Once potential metabolites are detected by HRMS, tandem mass spectrometry (MS/MS) is employed for structural elucidation. In an LC-MS/MS experiment, the mass spectrometer isolates a specific metabolite ion (the precursor ion) and subjects it to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions, producing a fragmentation spectrum.

The analysis of these fragmentation patterns provides detailed structural information, allowing for the precise localization of the metabolic modification. For example:

N-desmethyl metabolite (M1): The precursor ion would be 14 Da lighter than the parent. The fragmentation pattern would be similar to the parent but with shifts in fragments containing the nitrogen atom.

Hydroxylated metabolite (M2): The fragmentation pattern would reveal the site of hydroxylation. If hydroxylation occurs on the piperidine ring, specific neutral losses (e.g., loss of H2O) and characteristic ring fragments would be observed, differing from hydroxylation on the N-methyl group. nih.gov

Glucuronide conjugates (M4, M5): These metabolites would show a characteristic neutral loss of the glucuronic acid moiety (176 Da). The remaining fragment would correspond to the protonated parent drug, confirming the nature of the conjugation.

By comparing the fragmentation spectra of the metabolites to that of the parent compound, the exact structure of each metabolite can be confidently assigned.

Table 4: Predicted Key MS/MS Fragments for this compound and its Primary Metabolites

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |

|---|---|---|---|

| Parent | 172.1 | 126.1, 98.1, 71.1 | Loss of COOH2; Piperidine ring fragments |

| M1 (N-desmethyl) | 158.1 | 112.1, 84.1, 57.1 | Loss of COOH2; N-demethylated piperidine ring fragments |

| M2 (Hydroxylated) | 188.1 | 170.1, 126.1, 114.1 | Loss of H2O; Loss of COOH2; Hydroxylated piperidine ring fragment |

| M4/M5 (Glucuronide) | 348.2 | 172.1 | Loss of glucuronic acid moiety (176 Da) |

Advanced Analytical Methodologies for Research on 2 1,4 Dimethylpiperidin 4 Yl Acetic Acid

Chromatographic Separations for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are indispensable for separating 2-(1,4-dimethylpiperidin-4-yl)acetic acid from starting materials, byproducts, and degradants, thereby enabling accurate purity assessment. The zwitterionic nature of the molecule—possessing both a basic tertiary amine and an acidic carboxylic acid group—presents unique challenges and opportunities for method development.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity analysis of non-volatile compounds like this compound. The development of a robust HPLC method requires careful consideration of the stationary phase, mobile phase composition, and detector.

Given the compound's structure, which includes a polar zwitterionic component and a non-polar dimethylpiperidine ring, reversed-phase (RP) and mixed-mode chromatography are the most suitable approaches.

Reversed-Phase HPLC (RP-HPLC): Standard C18 columns can be used, but the polar and ionic nature of the analyte can lead to poor retention and peak shape. stackexchange.com To overcome this, several optimization strategies are employed:

Mobile Phase pH Control: Adjusting the pH of the aqueous portion of the mobile phase is critical. At a low pH (e.g., below the pKa of the carboxylic acid, ~pH 2-3), the carboxyl group is protonated, and the amine is protonated, resulting in a net positive charge. At a high pH (e.g., above the pKa of the tertiary amine, ~pH 10-11), the amine is neutral and the carboxyl group is deprotonated, yielding a net negative charge. Operating at a pH where the molecule is ionized can improve interaction with the stationary phase.

Ion-Pairing Agents: The addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA) for positive ion pairing or triethylamine (B128534) (TEA) for negative ion pairing, to the mobile phase can significantly enhance retention and improve peak symmetry by forming a neutral complex with the analyte. researchgate.net

Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases that possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics. sielc.comsielc.com A column with both C18 chains and embedded cation-exchange groups would be ideal. This allows for simultaneous hydrophobic and electrostatic interactions, providing unique selectivity and excellent retention for zwitterionic compounds without the need for ion-pairing agents, which can be beneficial for subsequent mass spectrometry analysis. sielc.com

Optimization of an HPLC method involves systematically adjusting parameters such as mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) concentration), buffer type and concentration, pH, and column temperature to achieve optimal resolution, peak shape, and analysis time. chromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis This table is interactive. You can sort and filter the data.

| Parameter | Reversed-Phase (Ion-Pairing) | Mixed-Mode |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Primesep 200, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 20 min | 10% to 80% B over 15 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 35 °C |

| Detection | UV at 210 nm, CAD, or MS | UV at 210 nm, CAD, or MS |

| Injection Vol. | 10 µL | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to its low volatility and high polarity, this compound is not amenable to direct GC analysis. colostate.edu Therefore, a derivatization step is necessary to convert the non-volatile analyte into a volatile derivative. sigmaaldrich.com

Common derivatization strategies for compounds containing both amine and carboxylic acid functionalities include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert both the carboxylic acid and the potentially active hydrogens on the piperidine (B6355638) ring into their trimethylsilyl (B98337) (TMS) derivatives. This process significantly reduces polarity and increases volatility. lmaleidykla.lt

Alkylation/Esterification: A two-step process can be employed. First, the carboxylic acid is converted to an ester (e.g., a methyl or propyl ester) using reagents like propyl chloroformate. nih.gov This step is often followed by acylation of the amine if it were primary or secondary, but for the tertiary amine in the target compound, only the esterification of the acid is required.

The resulting volatile derivative can then be analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and a Flame Ionization Detector (FID) or a mass spectrometer. researchgate.net

The 4-position of the piperidine ring in this compound is a prochiral center. If substitution patterns lead to chirality, or if the compound is synthesized as part of a library of chiral molecules, assessing enantiomeric purity is crucial. Chiral chromatography, using either HPLC or GC with a chiral stationary phase (CSP), is the definitive method for this purpose. rsc.org

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. Common CSPs for separating piperidine derivatives and related structures are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. Method development involves screening different chiral columns and mobile phase systems (normal-phase, reversed-phase, or polar organic) to find conditions that provide baseline separation of the enantiomers.

Mass Spectrometry for Structural Confirmation and Quantitative Analysis in Research Contexts

Mass Spectrometry (MS) is an essential tool for the analysis of this compound, providing precise molecular weight information for identity confirmation and structural details through fragmentation analysis. It is most powerfully used when coupled with a chromatographic separation technique (LC-MS or GC-MS).

The choice of ionization source is critical and depends on the analyte's properties.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideally suited for polar, ionic, and zwitterionic molecules that are pre-charged in solution. researchgate.net For this compound, ESI in the positive ion mode would be highly effective. The tertiary amine is readily protonated in the acidic mobile phases typically used in RP-HPLC, leading to the formation of a strong protonated molecule signal, [M+H]⁺. This makes ESI the preferred method for LC-MS analysis of this compound. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, thermally stable compounds. wikipedia.org It involves vaporizing the sample and mobile phase in a heated nebulizer, followed by ionization via a corona discharge. nationalmaglab.org While it could potentially be used for a derivatized, less polar form of the analyte, ESI is generally superior for the parent compound due to its inherent chargeability and polarity. nih.gov

Tandem Mass Spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. This fragmentation pattern serves as a structural fingerprint.

For the [M+H]⁺ ion of this compound (C₉H₁₇NO₂; Exact Mass: 171.1259), collision-induced dissociation (CID) would likely initiate fragmentation around the charged tertiary amine and the piperidine ring. Based on studies of similar piperidine alkaloids, several fragmentation pathways can be proposed: nih.govscielo.br

Loss of Acetic Acid: A characteristic neutral loss of the acetic acid side chain (CH₂COOH, 60 Da) is a highly probable fragmentation pathway.

Ring Opening and Cleavage: Fragmentation of the piperidine ring itself is common. This can lead to a series of smaller fragment ions corresponding to different portions of the ring structure.

Loss of Methyl Groups: Sequential or direct loss of methyl groups from the nitrogen and the 4-position of the ring can also occur.

By carefully analyzing the masses of the product ions, a detailed fragmentation map can be constructed, confirming the connectivity of the molecule and providing a high degree of confidence in its structural assignment.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound This table is interactive. You can sort and filter the data.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss |

|---|---|---|---|

| 172.13 | 112.11 | 60.02 | CH₂COOH (Acetic acid) |

| 172.13 | 157.11 | 15.02 | CH₃ (Methyl radical) |

| 172.13 | 128.13 | 44.00 | CO₂ (from carboxyl group) |

| 112.11 | 97.09 | 15.02 | CH₃ (Methyl radical) |

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Research

Microfluidic technologies, often referred to as "lab-on-a-chip," offer significant advantages for high-throughput screening (HTS) and analysis in pharmaceutical research. nuvisan.com These platforms manipulate small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, enabling rapid analysis, reduced reagent consumption, and the potential for massive parallelization. mdpi.com

For a research program involving this compound, microfluidic platforms could be employed for various applications, including:

High-Throughput Screening (HTS): In drug discovery, vast libraries of compounds are screened for biological activity. Microfluidic devices can automate the mixing of the test compound with biological targets (e.g., enzymes, receptors) and detection reagents in picoliter to nanoliter volumes, drastically increasing the screening throughput compared to conventional microplate-based assays. researchgate.net

Reaction Optimization: The synthesis of analogs of this compound could be optimized using microfluidic reactors. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, enabling rapid exploration of a wide range of conditions to maximize yield and purity.

Cell-Based Assays: Miniaturized platforms can be used to perform cell-based assays to evaluate the biological effects of the compound. These systems can mimic physiological environments more closely than traditional cell culture methods and provide high-content data from a small number of cells.

Table 3: Comparison of Conventional and Microfluidic Platforms for a Hypothetical Enzyme Inhibition Assay

| Feature | Conventional 96-well Plate Assay | Microfluidic Assay |

| Sample Volume | 10-100 µL | 10 nL - 1 µL |

| Reagent Consumption | High | Low |

| Throughput | 100s to 1,000s of assays/day | 10,000s to millions of assays/day |

| Analysis Time | Minutes to hours | Seconds to minutes |

| Automation Potential | High | Very High |

| Cost per Assay | Moderate | Low |

The adoption of these advanced analytical methodologies is essential for accelerating the research and development process involving novel compounds like this compound, enabling more precise measurements and a higher throughput of experiments.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 1,4 Dimethylpiperidin 4 Yl Acetic Acid Analogs

Design Principles for Structural Modification of the Piperidine (B6355638) Scaffold

Substituent Effects on Biological Activity and Physicochemical Properties

The introduction of various substituents on the piperidine ring can profoundly influence the biological activity and physicochemical properties of the resulting analogs. The nature, size, and position of these substituents play a critical role in defining the SAR.

The N-methyl group is a key feature of the parent compound. Variation of this substituent can modulate the basicity of the piperidine nitrogen, which in turn affects its ionization state at physiological pH and its potential for ionic interactions with biological targets. Replacing the N-methyl group with other alkyl groups (e.g., ethyl, propyl) can impact lipophilicity and steric hindrance, potentially altering binding affinity and selectivity.

The 4-methyl group, along with the 4-acetic acid moiety, creates a quaternary center on the piperidine ring. Modifications at this position are generally less explored due to synthetic challenges. However, replacement of the methyl group with other small alkyl or polar groups could influence the conformational preference of the acetic acid side chain and its interaction with the target.

Substituents at other positions of the piperidine ring (e.g., 2, 3, 5, and 6) can also be explored. For instance, the introduction of small, lipophilic groups could enhance binding to a hydrophobic pocket of a target protein. Conversely, polar substituents might improve aqueous solubility and introduce new hydrogen bonding opportunities. The stereochemistry of these substituents is also a critical factor, as different stereoisomers can exhibit distinct biological activities and metabolic profiles. researchgate.net

To illustrate the potential impact of these modifications, a hypothetical data table is presented below, showcasing how different substituents on the piperidine ring of 2-(1,4-dimethylpiperidin-4-yl)acetic acid analogs could affect their biological activity (e.g., IC50) and a key physicochemical property like lipophilicity (LogP).

| Analog | R1 (N-substituent) | R4 (4-substituent) | Other Substituents | Hypothetical IC50 (nM) | Hypothetical LogP |

|---|---|---|---|---|---|

| 1 (Parent) | -CH3 | -CH3 | None | 100 | 1.5 |

| 2 | -CH2CH3 | -CH3 | None | 150 | 1.9 |

| 3 | -H | -CH3 | None | 500 | 1.1 |

| 4 | -CH3 | -CH2CH3 | None | 120 | 1.9 |

| 5 | -CH3 | -CH3 | 3-F | 80 | 1.6 |

| 6 | -CH3 | -CH3 | 3-OH | 250 | 1.2 |

Ring Expansion/Contraction and Isosteric Replacements

Altering the size of the piperidine ring or replacing it with isosteric structures can lead to significant changes in the spatial arrangement of the key pharmacophoric elements, thereby affecting biological activity.

Ring Expansion/Contraction:

Azepane (7-membered ring): Expanding the piperidine ring to an azepane ring would increase the flexibility of the scaffold and alter the relative positions of the substituents. This could potentially allow for better accommodation within a larger binding pocket or, conversely, lead to a loss of activity due to an unfavorable conformation.

Pyrrolidine (B122466) (5-membered ring): Contracting the ring to a pyrrolidine scaffold would create a more rigid structure. This rigidity might lock the molecule into a bioactive conformation, leading to increased potency, or it could prevent the necessary conformational changes for binding.

Isosteric Replacements: Isosteric replacement of the piperidine ring with other heterocyclic systems can be a valuable strategy to modulate physicochemical properties and explore new interactions with the biological target.

Pyrane: Replacing the nitrogen with an oxygen atom would remove the basic center, which could be crucial for ionic interactions with the target.

Impact of Acetic Acid Moiety Modifications on Potency and Selectivity

The acetic acid moiety is a critical functional group, likely involved in key interactions with the biological target, such as hydrogen bonding or ionic interactions. Modifications to this group can have a profound impact on the potency and selectivity of the analogs.

Esterification and Amidation Strategies

Converting the carboxylic acid to its ester or amide derivatives is a common medicinal chemistry strategy to modulate properties such as lipophilicity, cell permeability, and metabolic stability. nih.gov

Esterification: The formation of methyl, ethyl, or other alkyl esters can increase lipophilicity and potentially allow the compound to act as a prodrug, which is hydrolyzed in vivo to release the active carboxylic acid. The rate of hydrolysis would depend on the steric and electronic nature of the ester group.

Amidation: The synthesis of primary, secondary, or tertiary amides can introduce new hydrogen bond donors and acceptors, potentially leading to new interactions with the target. Amides are generally more metabolically stable than esters. The nature of the substituent on the amide nitrogen can be varied to explore a wide range of chemical space.

Below is a hypothetical data table illustrating how esterification and amidation of this compound could influence its biological activity and a property like metabolic stability.

| Analog | Modification of Acetic Acid | Hypothetical IC50 (nM) | Hypothetical Metabolic Stability (t1/2 in min) |

|---|---|---|---|

| 1 (Parent) | -COOH | 100 | 30 |

| 7 | -COOCH3 | 500 (as prodrug) | 15 (hydrolyzes to parent) |

| 8 | -COOCH2CH3 | 600 (as prodrug) | 20 (hydrolyzes to parent) |

| 9 | -CONH2 | 120 | 90 |

| 10 | -CONHCH3 | 90 | 120 |

| 11 | -CON(CH3)2 | 200 | 180 |

Carboxylic Acid Bioisosteres

Bioisosteric replacement of the carboxylic acid group can be a powerful strategy to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, while maintaining or even enhancing biological activity. researchgate.netdrughunter.com Common bioisosteres for carboxylic acids include:

Tetrazole: A tetrazole ring is a well-established bioisostere for a carboxylic acid, having a similar pKa and spatial distribution of its hydrogen bond acceptors. It is generally more lipophilic and metabolically stable than a carboxylic acid.

Hydroxamic Acid: This group can also mimic a carboxylic acid and has metal-chelating properties, which could be beneficial if the target is a metalloenzyme.

Acylsulfonamide: These are another class of acidic bioisosteres that can offer improved physicochemical properties.

Correlation of Physicochemical Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a mathematical correlation between the physicochemical descriptors of the analogs and their biological activity. jetir.orgijnrd.org This approach can aid in the rational design of new, more potent, and selective compounds.

Key physicochemical descriptors that are often correlated with biological outcomes such as binding affinity, enzyme inhibition, or cellular uptake include:

Lipophilicity (LogP or LogD): This parameter influences membrane permeability and binding to hydrophobic pockets. An optimal range of lipophilicity is often required for good oral bioavailability.

Electronic Properties (pKa, Hammett constants): These descriptors are important for understanding the ionization state of the molecule and its ability to participate in electrostatic interactions.

Steric Parameters (Molar Refractivity, van der Waals volume): These parameters describe the size and shape of the molecule and are crucial for understanding how well it fits into the binding site of the target.

Topological Indices: These descriptors encode information about the connectivity and branching of the molecule and can be correlated with various biological activities.

A hypothetical QSAR equation for a series of this compound analogs might look like:

log(1/IC50) = aLogP - b(LogP)^2 + cσ + dMR + e

Where 'a', 'b', 'c', 'd', and 'e' are constants derived from regression analysis, σ is the Hammett constant, and MR is the molar refractivity. Such an equation would suggest that biological activity is parabolically dependent on lipophilicity and is also influenced by electronic and steric factors.

Lack of Publicly Available Research Data Precludes Analysis of this compound

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in research pertaining to the chemical compound this compound. Specifically, there is a notable absence of Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies for this molecule and its analogs. This scarcity of data prevents a detailed analysis of its physicochemical properties and their influence on potential biological activity, as well as the development of predictive models.

Consequently, an in-depth discussion on the lipophilicity, polarity effects, and the influence of the pKa and ionization state on receptor interactions for this specific compound and its derivatives cannot be provided at this time. The foundational experimental data required to construct such an analysis, including measured logP/D and pKa values for a series of analogs, is not available in the reviewed literature. Without this empirical data, the generation of data tables and a meaningful discussion on the development of predictive models from SAR data is not feasible.

While general principles of medicinal chemistry dictate the importance of lipophilicity and ionization state for a molecule's pharmacokinetic and pharmacodynamic profile, applying these concepts specifically to this compound without supporting research would be speculative. Authoritative and scientifically accurate content, as requested, necessitates a foundation of published research findings.